apolipoprotein C-II (Toronto)
Description
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Properties
CAS No. |
107497-50-7 |
|---|---|
Molecular Formula |
C9H12ClNO2 |
Synonyms |
apolipoprotein C-II (Toronto) |
Origin of Product |
United States |
I Will Ensure to Integrate Apolipoprotein C Ii Toronto or Apoc2 into Headings Where It Naturally Fits and Adds Specificity. I Will Also Make Sure to Use Precise Academic Terminology.1. Historical Context and Research Evolution of Apolipoprotein C Ii Toronto
Early Discoveries in Apolipoprotein C-II Research
The journey to understanding lipid metabolism has been a long and intricate one, with key discoveries paving the way for the eventual identification of specific protein components. In the mid-20th century, researchers began to unravel the complexities of how fats are transported and processed in the bloodstream. A pivotal moment came in 1955 with the recognition of lipoprotein lipase (B570770) (LPL) as the primary enzyme responsible for the breakdown of triglycerides in chylomicrons and very low-density lipoproteins (VLDL). pnas.org It was observed that LPL's activity was dependent on a factor present in plasma. pnas.org
Subsequent research led to the discovery of a class of proteins known as apolipoproteins, which are integral components of lipoprotein particles. In 1970, a specific LPL activator was identified and initially named glutamic acid lipoprotein or ApoLP-Glu, based on its C-terminal amino acid. nih.gov This protein was later classified as apolipoprotein C-II (apoC-II). nih.govnih.gov Further investigations solidified the physiological importance of apoC-II as an essential cofactor for LPL, a role underscored by the discovery of individuals with severe hypertriglyceridemia due to apoC-II deficiency. pnas.orgnih.gov This deficiency was established as an autosomal recessive trait. pnas.orgnih.gov
Identification and Characterization of the Apolipoprotein C-II (Toronto) Variant
The study of familial cases of hypertriglyceridemia led to the identification of specific genetic mutations affecting apoC-II function. One of the first and most well-documented of these is the Apolipoprotein C-II (Toronto) variant.
The discovery of the Apolipoprotein C-II (Toronto) variant originated from the study of a large kindred with a history of hypertriglyceridemia and pancreatitis. nih.govahajournals.org Initial pedigree analysis of this family, which originated from an isolated population with significant inbreeding, revealed an autosomal recessive inheritance pattern for apoC-II deficiency. nih.gov
Homozygous individuals within this family presented with marked fasting chylomicronemia and severe hypertriglyceridemia. nih.gov Clinically, many of these individuals suffered from recurrent attacks of pancreatitis from a young age. nih.gov Laboratory analysis showed that their plasma was unable to activate lipoprotein lipase. cdnsciencepub.com Interestingly, while homozygotes had a clear and severe phenotype, obligate heterozygotes had apoC-II concentrations that were approximately 30% to 50% of normal values but maintained normal plasma triglyceride levels. nih.gov
Further investigation into the plasma of these individuals revealed the presence of a qualitatively abnormal and nonfunctional form of apoC-II. cdnsciencepub.comnih.gov This mutant protein was designated Apolipoprotein C-II (Toronto). nih.govnih.gov Isoelectric focusing analysis showed that this variant had a different isoelectric point (pI) compared to normal apoC-II. pnas.orgcdnsciencepub.com
Table 1: Phenotypic Observations in Apolipoprotein C-II (Toronto) Kindred
| Status | Plasma Triglyceride Levels | ApoC-II Levels | LPL Activation | Clinical Manifestations |
| Homozygote | Markedly elevated (fasting chylomicronemia) | Undetectable functional apoC-II | Absent | Recurrent pancreatitis, eruptive xanthomas |
| Heterozygote | Normal | 30-50% of normal | Reduced | Generally asymptomatic |
| Normal | Normal | Normal | Normal | None |
To understand the molecular basis of its non-functionality, researchers purified the Apolipoprotein C-II (Toronto) variant from the plasma of affected individuals. pnas.orgnih.gov The purification process involved techniques such as high-pressure liquid chromatography (HPLC). pnas.orgnih.gov
Subsequent amino acid sequencing revealed the precise structural alteration in the Apolipoprotein C-II (Toronto) variant. pnas.orgnih.gov The sequence of the mutant protein was found to be identical to that of normal apoC-II for the first 68 amino acid residues. pnas.orgnih.gov However, a significant change occurred from residue 69 onwards. pnas.orgnih.gov
This alteration was consistent with a frameshift mutation caused by the deletion of a single nucleotide in the codon for either Threonine-68 or Aspartic acid-69. pnas.orgnih.gov This frameshift resulted in a completely different C-terminal amino acid sequence, which is crucial for the LPL activation function of apoC-II. pnas.orgnih.govahajournals.org The altered sequence also explains the change in the isoelectric point observed in earlier studies. pnas.org
Table 2: Primary Structure Comparison of Normal ApoC-II and ApoC-II (Toronto)
| Protein | Amino Acid Sequence (Residues 69-79) | Genetic Basis |
| Normal ApoC-II | Asp-Gln-Val-Leu-Ser-Val-Leu-Lys-Gly-Glu-Glu | Normal reading frame |
| ApoC-II (Toronto) | Thr-Lys-Phe-Phe-Leu-Cys (followed by termination) | Deletion of one nucleotide leading to a frameshift |
This detailed structural analysis provided a definitive explanation for the lack of LPL activation by the Apolipoprotein C-II (Toronto) variant, establishing a clear link between a specific genetic mutation and the resulting clinical phenotype of severe hypertriglyceridemia. pnas.orgnih.gov
Molecular Architecture and Mechanistic Function of Apolipoprotein C Ii Toronto
Post-Translational Processing and Mature Protein Form of Apolipoprotein C-II
The journey of Apolipoprotein C-II from a genetic blueprint to a functional protein involves critical post-translational modifications. The APOC2 gene, located on chromosome 19, encodes a 101-amino-acid precursor protein. nih.gov This precursor undergoes processing where a 22-amino acid signal peptide is cleaved off. nih.govnih.gov The resulting mature and active form of ApoC-II is a single polypeptide chain consisting of 79 amino acids, with a molecular weight of approximately 8916 Da. nih.govresearchgate.net Unlike many other apolipoproteins, ApoC-II does not have N-linked glycosylation sites and does not appear to undergo significant O-linked glycosylation. nih.gov The mature 79-residue protein is the form that circulates in the plasma and associates with lipoproteins to perform its function. nih.gov
The Apolipoprotein C-II (Toronto) variant is the result of a specific genetic mutation that disrupts this final protein structure. The mutation is a single base pair deletion that leads to a frameshift at the position of Threonine-68. This frameshift alters the subsequent six amino acids and causes a premature termination of the protein at amino acid 74. nih.gov Consequently, the translated protein is truncated and has an altered C-terminal sequence, rendering it nonfunctional.
Structural Domains and Conformation
The function of ApoC-II is intrinsically linked to its three-dimensional structure. Nuclear magnetic resonance (NMR) studies have revealed that ApoC-II contains three primary amphipathic α-helices which are critical for its dual functions of lipid binding and enzyme activation. nih.govnih.govnih.gov These helical domains allow the protein to exist at the interface between the aqueous environment of the plasma and the lipid core of lipoproteins.
ApoC-II's structure is characterized by three distinct helical regions. nih.gov
Helix 1 (N-terminal): This is a relatively long helix spanning approximately residues 16-36. It is a classic Type A amphipathic helix, meaning it has a distinct hydrophobic face that interacts with lipids and a polar, hydrophilic face that remains exposed to the aqueous plasma. nih.gov
Helix 2 (Central): A shorter helical segment is located around residues 50-56. researchgate.net
Helix 3 (C-terminal): This helix, spanning approximately residues 63-77, is crucial for LPL activation. Unlike the N-terminal helix, it is a G-type helix, which does not have a strong separation of hydrophobic and hydrophilic residues and thus does not bind avidly to lipids. nih.govresearchgate.net
The Toronto mutation drastically affects the C-terminal region. The frameshift beginning at residue 68 and premature termination at residue 74 means that the native structure of the third α-helix is completely lost. nih.gov This structural ablation is the direct cause of the protein's inability to activate LPL.
The N-terminal portion of ApoC-II, encompassing the first major amphipathic helix (residues 16-36), serves as the primary lipid-binding domain. nih.govnih.govnih.gov The arrangement of hydrophobic and charged amino acids in this helix allows it to anchor the protein to the phospholipid surface of triglyceride-rich lipoproteins like chylomicrons and VLDL. nih.govahajournals.org This binding is essential for positioning ApoC-II correctly on the lipoprotein surface, making its C-terminal domain available for interaction with LPL. ahajournals.org While some studies suggest the N-terminal two-thirds of the molecule are involved in lipid binding, the first helix is considered the most critical region for this function. nih.govahajournals.org
The C-terminal domain of ApoC-II is unequivocally responsible for binding to and activating lipoprotein lipase (B570770). nih.govnih.gov Extensive research using synthetic peptide fragments has pinpointed the minimal sequence required for maximal LPL activation to be within residues 55-78. pnas.orgcornell.edu Specific amino acids within the third helix, including Tyr-63, Ile-66, and Asp-69, are thought to form a direct binding site for LPL. nih.gov This interaction is believed to induce a conformational change in LPL, possibly by displacing a "lid" region covering the enzyme's active site, thereby allowing triglycerides to enter and be hydrolyzed. nih.gov The deletion of the terminal residues impairs the protein's ability to activate LPL. ahajournals.org The ApoC-II (Toronto) mutation, by causing a frameshift and truncation within this critical C-terminal domain, completely destroys the LPL-binding and activation site. nih.gov
| Structural Domains of Human Apolipoprotein C-II | ||
| Domain | Approximate Residues | Primary Function |
| N-Terminal Domain | 1-50 | Lipid binding; anchoring to lipoprotein surface |
| C-Terminal Domain | 51-79 | Binding and activation of Lipoprotein Lipase (LPL) |
| ApoC-II (Toronto) Mutation Site | Frameshift at Thr-68 | Ablation of the LPL-binding domain |
Enzymatic Activation of Lipoprotein Lipase by Apolipoprotein C-II
ApoC-II is an indispensable cofactor for LPL, the primary enzyme that catabolizes triglycerides from chylomicrons and VLDL at the capillary endothelium. nih.govmhmedical.com In the absence of functional ApoC-II, as seen in individuals homozygous for the ApoC-II (Toronto) mutation, LPL activity is severely reduced, leading to a massive accumulation of triglycerides in the plasma (hypertriglyceridemia). nih.govnih.gov
The activation mechanism involves a direct protein-protein interaction. After LPL binds to the surface of a triglyceride-rich lipoprotein, ApoC-II, anchored nearby via its N-terminal domain, presents its C-terminal domain to the enzyme. nih.govahajournals.org This interaction is thought to increase the catalytic efficiency (Vmax) of LPL without significantly altering its affinity for the substrate (Km). nih.govahajournals.org
The role of ApoC-II as a cofactor is to facilitate the efficient hydrolysis of triglycerides into free fatty acids and monoacylglycerols, which can then be taken up by peripheral tissues for energy or storage. nih.gov The interaction between ApoC-II and LPL is dynamic and may be influenced by the surface pressure of the lipoprotein particle. researchgate.net As LPL hydrolyzes triglycerides, the surface pressure increases, which may induce a conformational change in ApoC-II that enhances its interaction with LPL, thereby sustaining the lipolytic process. researchgate.net
In the case of ApoC-II (Toronto), the mutated protein is unable to perform this cofactor function. nih.gov Although the N-terminal domain may still allow it to bind to lipoproteins, the absence of the functional C-terminal activation domain means it cannot switch on LPL. This effectively mimics a complete deficiency of the ApoC-II protein, resulting in profound hypertriglyceridemia and associated clinical manifestations like recurrent pancreatitis. nih.gov
| Key Proteins in Triglyceride Hydrolysis | |
| Protein | Function |
| Apolipoprotein C-II (ApoC-II) | Essential cofactor that activates Lipoprotein Lipase. |
| Lipoprotein Lipase (LPL) | Enzyme that hydrolyzes triglycerides in lipoproteins. |
| Apolipoprotein C-II (Toronto) | Nonfunctional variant; unable to activate LPL due to a frameshift mutation. |
Molecular Interactions with Lipoprotein Lipase
The activation of lipoprotein lipase (LPL) by wild-type apolipoprotein C-II (apoC-II) is a complex process that involves specific molecular interactions, primarily mediated by the C-terminal region of apoC-II. nih.gov Research, including studies with synthetic peptide fragments and site-directed mutagenesis, has identified the third alpha-helix of apoC-II, encompassing residues 63-76, as the critical domain for LPL activation. nih.govnih.gov This region is believed to interact with LPL, inducing a conformational change that opens a "lid" covering the enzyme's active site, thereby allowing triglycerides to enter and be hydrolyzed. nih.gov
The mutation in apolipoprotein C-II (Toronto) is a frameshift mutation resulting from a single nucleotide deletion at the codon for either Threonine-68 or Aspartate-69. This frameshift completely alters the amino acid sequence from residue 69 onwards and leads to a premature termination of the protein at residue 74. pnas.org
Table 1: Comparison of C-Terminal Amino Acid Sequences
| Residue Position | 69 | 70 | 71 | 72 | 73 | 74 | 75 | 76 | 77 | 78 | 79 |
|---|---|---|---|---|---|---|---|---|---|---|---|
| Wild-Type ApoC-II | Asp | Gln | Val | Leu | Ser | Val | Leu | Lys | Gly | Glu | Glu |
| ApoC-II (Toronto) | Thr | Lys | Phe | Phe | Leu | Cys | - | - | - | - | - |
This drastic alteration of the C-terminal domain, which is essential for LPL interaction, renders apoC-II (Toronto) incapable of effectively binding to and activating LPL. The specific residues in the wild-type protein that are thought to form a binding site for LPL, such as Aspartate-69 and Glutamine-70, are replaced by entirely different amino acids in the Toronto variant. nih.gov Consequently, the mutant protein cannot induce the necessary conformational changes in LPL to initiate catalysis.
Kinetic Effects on LPL Activity (e.g., Vmax, Km)
The interaction of wild-type apoC-II with LPL has distinct effects on the enzyme's kinetics. When acting on a natural substrate like triglyceride-rich lipoproteins, apoC-II significantly increases the maximum velocity (Vmax) of the reaction with only a limited effect on the Michaelis constant (Km). nih.gov The Km represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km indicates higher enzyme affinity for the substrate. The increase in Vmax signifies that apoC-II enhances the catalytic efficiency of LPL, allowing it to hydrolyze triglycerides at a much faster rate once bound to the substrate. nih.gov
Specific kinetic data for LPL in the presence of the apolipoprotein C-II (Toronto) variant are not extensively detailed in the available scientific literature. However, given its classification as a "nonfunctional" apolipoprotein due to the disruption of the LPL activation domain, it is expected that apoC-II (Toronto) would fail to enhance the Vmax of LPL. pnas.org The kinetic profile of LPL in the presence of apoC-II (Toronto) would likely resemble that of the enzyme in the absence of any functional apoC-II, characterized by a very low Vmax.
Table 2: General Kinetic Effects of Wild-Type ApoC-II on Lipoprotein Lipase
| Kinetic Parameter | Effect of Wild-Type ApoC-II | Inferred Effect of ApoC-II (Toronto) |
|---|---|---|
| Vmax (Maximum Velocity) | Substantial Increase | No significant increase |
| Km (Michaelis Constant) | Limited to no change | No significant change |
Comparative Analysis of Apolipoprotein C-II (Toronto) Functional Impairment
The functional impairment of apolipoprotein C-II (Toronto) is profound, leading to a clinical picture of severe hypertriglyceridemia due to the inability to clear triglyceride-rich lipoproteins from the circulation.
The direct consequence of the defective LPL activation by apoC-II (Toronto) is a severe reduction in the efficiency of triglyceride hydrolysis. LPL is the rate-limiting enzyme for the clearance of triglycerides from chylomicrons and VLDL. mdpi.com Without the activation by apoC-II, LPL cannot efficiently break down the triglycerides in these lipoproteins into fatty acids and glycerol (B35011) for uptake by tissues. This leads to a massive accumulation of chylomicrons and VLDL in the plasma, a condition known as familial chylomicronemia syndrome. nih.gov The inability to hydrolyze triglycerides effectively is the direct molecular basis for the severe hypertriglyceridemia observed in individuals homozygous for the apoC-II (Toronto) mutation.
Role in Triglyceride Rich Lipoprotein Metabolism: Molecular Mechanisms
Integration of Apolipoprotein C-II with Chylomicrons and Very Low-Density Lipoproteins
ApoC-II is a small, exchangeable apolipoprotein that circulates in the plasma associated with various lipoproteins. nih.govresearchgate.net Nascent chylomicrons, secreted from the intestine after a fatty meal, and VLDL, synthesized by the liver, acquire ApoC-II in the circulation. researchgate.netescholarship.org High-density lipoproteins (HDL) often serve as a reservoir for ApoC-II, transferring it to the newly secreted TRLs. nih.govmdpi.com This integration is a critical first step for the subsequent metabolic processing of these triglyceride-laden particles. The association of ApoC-II with these lipoproteins is facilitated by its amphipathic α-helical structure, which allows it to bind to the phospholipid surface of the lipoprotein particles. researchgate.netnih.gov
The "Toronto" variant of ApoC-II, despite being produced, is unable to effectively integrate and function within this metabolic pathway due to a structural alteration. This variant has an identical amino acid sequence to normal ApoC-II from residues 1 to 68. nih.gov However, a frameshift mutation, caused by the deletion of a nucleotide in the codon for either Threonine-68 or Aspartic acid-69, results in an altered C-terminal sequence. nih.gov This C-terminal region is critical for LPL activation.
Dynamics of Apolipoprotein C-II Association and Dissociation with Lipoproteins
The association and dissociation of ApoC-II with lipoproteins are dynamic processes influenced by the metabolic state of the particle. As LPL hydrolyzes the triglyceride core of chylomicrons and VLDL, the surface composition and pressure of the lipoprotein change. researchgate.net Initially, both the N-terminal and C-terminal helices of ApoC-II are thought to lie on the lipid surface. researchgate.net As lipolysis proceeds and the surface pressure increases, the C-terminal helix, which is responsible for LPL activation, is believed to be displaced from the surface, making it available to interact with and activate LPL. researchgate.net
Modulation of Lipoprotein Lipase (B570770) Activity within the Lipolytic Cascade
The primary and most well-understood function of ApoC-II is its role as an essential cofactor for lipoprotein lipase (LPL). nih.govresearchgate.netnih.gov LPL, located on the surface of capillary endothelial cells, is the key enzyme responsible for hydrolyzing the triglycerides within chylomicrons and VLDL. nih.gov In the absence of ApoC-II, LPL activity is significantly reduced, leading to severe hypertriglyceridemia. ahajournals.orgnih.gov
The activation of LPL by ApoC-II is a complex process. It is believed that the C-terminal region of ApoC-II interacts directly with LPL, inducing a conformational change in the enzyme that opens its active site to the triglyceride substrate. nih.gov This interaction significantly increases the maximal velocity (Vmax) of the lipolytic reaction. nih.govahajournals.org The non-functional nature of ApoC-II (Toronto) stems from its altered C-terminal sequence, which prevents it from effectively binding to and activating LPL. nih.gov This leads to a profound impairment of triglyceride hydrolysis and the accumulation of chylomicrons and VLDL in the plasma, a condition known as familial chylomicronemia syndrome. nih.gov
| Feature | Description | Reference |
| ApoC-II Function | Essential cofactor for lipoprotein lipase (LPL) | nih.govresearchgate.netnih.gov |
| Mechanism of Action | Induces a conformational change in LPL, opening its active site | nih.gov |
| Effect on LPL Kinetics | Increases the Vmax of the lipolytic reaction | nih.govahajournals.org |
| ApoC-II (Toronto) Impact | Altered C-terminal sequence prevents LPL activation | nih.gov |
Interplay with Other Apolipoproteins in Lipolysis Regulation
The regulation of LPL activity is not solely dependent on ApoC-II. A delicate balance of activating and inhibitory signals from other apolipoproteins fine-tunes the rate of triglyceride hydrolysis.
Apolipoprotein C-I (ApoC-I) is another small, exchangeable apolipoprotein found on TRLs and HDL. In contrast to ApoC-II, ApoC-I has been shown to inhibit LPL activity in vitro. nih.gov The proposed mechanism for this inhibition is the displacement of LPL from the lipid surface of the lipoprotein, thereby preventing its access to the triglyceride substrate. nih.gov
Apolipoprotein C-III (ApoC-III) is a potent inhibitor of LPL activity and plays a significant role in regulating plasma triglyceride levels. nih.govmdpi.comresearchgate.net Like ApoC-I, ApoC-III can displace LPL from the surface of triglyceride-rich lipoproteins. nih.gov Additionally, ApoC-III has been shown to inhibit the hepatic uptake of TRL remnants. mdpi.com The ratio of ApoC-II to ApoC-III on the surface of a lipoprotein particle is a critical determinant of its metabolic fate. A higher ratio favors lipolysis, while a lower ratio promotes inhibition.
Apolipoprotein A-V (ApoA-V) is a more recently discovered apolipoprotein that also plays a crucial role in triglyceride metabolism. It is thought to enhance LPL activity by facilitating the interaction between the TRL and the LPL enzyme complex at the endothelial surface. nih.govresearchgate.net Some studies suggest that ApoA-V may stabilize the LPL-ApoC-II complex, further promoting efficient lipolysis. nih.gov
| Apolipoprotein | Role in Lipolysis | Mechanism of Action |
| ApoC-I | Inhibitor | Displaces LPL from the lipoprotein surface. nih.gov |
| ApoC-III | Potent Inhibitor | Displaces LPL from the lipoprotein surface and inhibits hepatic remnant uptake. mdpi.comnih.gov |
| ApoA-V | Enhancer | Facilitates the interaction between TRL and LPL; may stabilize the LPL-ApoC-II complex. nih.govresearchgate.net |
Regulatory Ratio of Apolipoprotein C-III to Apolipoprotein C-II
In the intricate process of triglyceride-rich lipoprotein (TRL) metabolism, the balance between activators and inhibitors of key enzymes is paramount for maintaining lipid homeostasis. A critical regulatory axis in this process is the molar ratio of apolipoprotein C-III (apoC-III) to apolipoprotein C-II (apoC-II) on the surface of TRLs, such as chylomicrons and very low-density lipoproteins (VLDL). This ratio acts as a molecular switch, modulating the activity of lipoprotein lipase (LPL), the primary enzyme responsible for the hydrolysis of triglycerides.
Apolipoprotein C-II is an essential cofactor for LPL, meaning its presence is necessary for the enzyme to function optimally. nih.gov Conversely, apolipoprotein C-III is a potent inhibitor of LPL activity. mdpi.com The interplay between these two apolipoproteins dictates the rate of triglyceride clearance from the circulation. A lower apoC-III to apoC-II ratio favors LPL activation and efficient lipolysis, while a higher ratio leads to LPL inhibition and subsequent hypertriglyceridemia. nih.gov The plasma concentrations of apoC-III are typically about twice as high as those of apoC-II, suggesting a finely tuned regulation of TRL catabolism. nih.gov
The inhibitory effect of apoC-III is multifaceted. One of the primary molecular mechanisms involves the displacement of LPL from the lipid/water interface of TRLs. nih.govresearchgate.net For LPL to hydrolyze triglycerides effectively, it must bind to the surface of the lipoprotein. ApoC-III, when present in sufficient concentration, competes with LPL for this binding site, effectively preventing the enzyme from accessing its substrate. nih.gov
The presence of apoC-II can counteract the inhibitory effects of apoC-III. When apoC-II is bound to the TRL surface, a higher concentration of apoC-III is required to displace LPL and inhibit its activity. nih.gov This suggests a competitive interaction where apoC-II stabilizes the LPL-lipoprotein complex, making it more resistant to the inhibitory actions of apoC-III.
In the specific case of individuals with the apolipoprotein C-II (Toronto) variant, this regulatory balance is severely disrupted. The mutation in the APOC2 gene results in a truncated and non-functional apoC-II protein. nih.gov Consequently, there is a complete absence of LPL activation by its requisite cofactor.
This absence of functional apoC-II dramatically skews the regulatory ratio in favor of apoC-III's inhibitory effects. With no functional apoC-II to compete with, even normal physiological concentrations of apoC-III are sufficient to potently inhibit any residual LPL activity. nih.gov The unopposed action of apoC-III leads to a profound and persistent inhibition of LPL, resulting in a severe impairment of TRL clearance from the bloodstream. This molecular scenario is the primary driver of the massive hypertriglyceridemia observed in patients with apolipoprotein C-II (Toronto) and other forms of apoC-II deficiency. gpnotebook.commhmedical.com
The following interactive table illustrates the typical plasma concentrations of apoC-II and apoC-III in healthy individuals versus those with hypertriglyceridemia, highlighting the altered balance in disease states. In the case of apolipoprotein C-II (Toronto), the functional apoC-II concentration would be effectively zero.
| Apolipoprotein | Normal Plasma Concentration (mg/dL) | Hypertriglyceridemia Plasma Concentration (mg/dL) |
| Apolipoprotein C-II | 3-5 | Often elevated, but functionally deficient in apoC-II (Toronto) |
| Apolipoprotein C-III | 8-12 | Significantly elevated |
Note: Data are representative and may vary between individuals and studies.
Pathophysiological Mechanisms of Apolipoprotein C Ii Toronto Deficiency Associated Dyslipidemia
Mechanisms Leading to Hypertriglyceridemia in Apolipoprotein C-II Deficiency
Apolipoprotein C-II (ApoC-II) is an essential cofactor for lipoprotein lipase (B570770) (LPL), the primary enzyme responsible for the hydrolysis of triglycerides within chylomicrons and very-low-density lipoproteins (VLDL). Current time information in Toronto, CA. The activation of LPL by ApoC-II is a critical step in the catabolism of these triglyceride-rich lipoproteins (TRLs), facilitating the release of free fatty acids for energy utilization or storage in peripheral tissues. nih.gov In a state of ApoC-II deficiency, the functional activation of LPL is significantly impaired. This enzymatic bottleneck leads to a dramatic reduction in the clearance of TRLs from the circulation. Consequently, both chylomicrons, which transport dietary fats from the intestine, and VLDL, which transport endogenously synthesized triglycerides from the liver, accumulate in the plasma, resulting in severe hypertriglyceridemia. Current time information in Toronto, CA.mhmedical.com
The pathophysiology of hypertriglyceridemia in ApoC-II deficiency is characterized by a marked elevation of plasma triglycerides and chylomicrons. Current time information in Toronto, CA. Individuals with a deficiency in ApoC-II exhibit a clinical picture that is virtually indistinguishable from that of LPL deficiency. Current time information in Toronto, CA. The hallmark of this condition is the presence of chylomicrons in the plasma after a 12- to 14-hour fast, a state in which they are normally absent. Current time information in Toronto, CA.
Contribution to Familial Chylomicronemia Syndrome (FCS)
Familial Chylomicronemia Syndrome (FCS) is a rare, autosomal recessive disorder characterized by severe hypertriglyceridemia and the presence of fasting chylomicronemia. nih.govresearchgate.net This syndrome can result from mutations in several genes involved in the LPL-mediated lipolytic pathway, including the gene for LPL itself, as well as genes encoding for proteins that regulate LPL activity. nih.gov Deficiency of Apolipoprotein C-II is a well-established cause of FCS. nih.gov
The clinical manifestations of FCS due to ApoC-II deficiency include eruptive xanthomas, lipemia retinalis, hepatosplenomegaly, and recurrent episodes of acute pancreatitis, which can be life-threatening. nih.gov The severe elevation in plasma triglycerides is the primary driver of these clinical features. While the underlying genetic cause may differ, the functional outcome in FCS is a profound impairment of TRL catabolism, leading to the characteristic accumulation of chylomicrons. researchgate.net
Molecular Basis of Impaired Triglyceride Catabolism in Apolipoprotein C-II (Toronto) Carriers
The Apolipoprotein C-II (Toronto) variant is a specific mutation within the APOC2 gene that results in a functionally inactive ApoC-II protein. nih.gov This particular mutation is a frameshift mutation caused by a single DNA base deletion. ahajournals.org This deletion alters the amino acid sequence from residue 69 onwards, leading to a premature termination of the protein. nih.gov The resulting ApoC-II (Toronto) protein is unable to effectively activate lipoprotein lipase. nih.gov
In individuals who are homozygous for the ApoC-II (Toronto) mutation, there is a complete absence of functional ApoC-II, leading to a severe clinical phenotype consistent with FCS, including profound hyperchylomicronemia. ahajournals.org Heterozygous carriers of the ApoC-II (Toronto) mutation have a diminished capacity to activate LPL in vitro when their plasma is compared to that of non-carrier relatives. nih.gov This suggests that even a single copy of the mutant allele can have a discernible impact on triglyceride metabolism, although the clinical presentation in heterozygotes can be variable. nih.gov
Gene-Gene Interactions Affecting Lipoprotein Phenotypes
The clinical and biochemical phenotype of individuals carrying the Apolipoprotein C-II (Toronto) mutation can be significantly influenced by variations in other genes involved in lipoprotein metabolism. This is particularly evident in heterozygous carriers, who exhibit a wide range of serum lipid and lipoprotein levels. nih.gov
Interaction with Apolipoprotein E Alleles
A significant interaction has been identified between the Apolipoprotein C-II (Toronto) variant and different alleles of the Apolipoprotein E (APOE) gene. ahajournals.org The APOE gene has three common alleles: ε2, ε3, and ε4, which code for the ApoE2, ApoE3, and ApoE4 isoforms, respectively. These isoforms have differing affinities for lipoprotein receptors and play a crucial role in the clearance of lipoprotein remnants.
Research conducted on a large kindred with the ApoC-II (Toronto) mutation revealed that the co-inheritance of a single APOE4 allele in individuals who were also heterozygous for the ApoC-II (Toronto) mutation was strongly associated with a more severe dyslipidemic phenotype. nih.gov Specifically, these individuals exhibited significantly higher levels of total cholesterol, triglycerides, VLDL cholesterol, and non-HDL cholesterol when compared to relatives who carried either only the ApoC-II (Toronto) mutation or only the APOE4 allele. nih.gov This suggests a synergistic effect between the two genetic variants, where the impaired lipolysis due to the ApoC-II (Toronto) mutation is exacerbated by the metabolic effects of the ApoE4 isoform.
Influence on Lipoprotein Profile Heterogeneity
The interaction between the Apolipoprotein C-II (Toronto) mutation and APOE alleles contributes to the observed heterogeneity in the lipoprotein profiles of heterozygous carriers. While some heterozygotes may have relatively normal lipid levels, others can present with hyperlipoproteinemia type V, characterized by elevations in both chylomicrons and VLDL. ahajournals.org
The presence of the APOE4 allele appears to be a key determinant of this phenotypic variability. ahajournals.org The ApoE4 isoform has been associated with higher plasma cholesterol and triglyceride levels in the general population. In the context of impaired LPL activation due to the ApoC-II (Toronto) mutation, the effects of ApoE4 on lipoprotein metabolism are amplified. This gene-gene interaction underscores the complex genetic architecture of dyslipidemia and highlights how the effect of a single rare mutation can be modulated by common genetic polymorphisms.
| Factor | Influence on Lipoprotein Phenotype in ApoC-II (Toronto) Heterozygotes |
| ApoC-II (Toronto) Mutation | Diminished activation of lipoprotein lipase. |
| Co-inheritance of APOE4 Allele | Strong association with higher levels of total cholesterol, triglycerides, VLDL cholesterol, and non-HDL cholesterol. |
| Resulting Phenotype | Increased heterogeneity of lipoprotein profiles, ranging from normolipidemia to hyperlipoproteinemia type V. |
Advanced Research Methodologies and Experimental Models in Apolipoprotein C Ii Toronto Studies
Molecular Cloning and Gene Sequencing Techniques
Genetic analysis was fundamental to elucidating the root cause of the apolipoprotein C-II (ApoC-II) deficiency associated with the Toronto variant. Initial observations of a qualitatively abnormal ApoC-II protein in affected individuals prompted a deeper investigation into the underlying genetic code. nih.gov
The gene responsible for producing apolipoprotein C-II, APOC2, is located within a gene cluster on chromosome 19q13.32. nih.gov Standard molecular cloning and sequencing techniques were employed to analyze the APOC2 gene from individuals expressing the ApoC-II (Toronto) variant. This process involved isolating the gene, amplifying it, and determining its nucleotide sequence. Comparison of this sequence to the normal (wild-type) APOC2 gene sequence revealed a specific, disease-causing mutation. This discovery confirmed that the dysfunctional protein was the result of a heritable genetic defect. nih.gov
Gene sequencing pinpointed the mutation in ApoC-II (Toronto) as a single nucleotide deletion within the gene's coding region. nih.gov This type of mutation is known as a frameshift mutation. Specifically, the deletion occurs in the codon for either Threonine-68 or Aspartate-69 of the protein sequence. nih.gov The loss of a single base pair shifts the translational reading frame, causing the cellular machinery to read the subsequent genetic code incorrectly. This results in a cascade of erroneous amino acids being incorporated into the protein chain from that point forward. For ApoC-II (Toronto), the frameshift leads to an altered sequence of six amino acids and the introduction of a premature stop codon, which terminates protein synthesis at what would normally be amino acid position 74. The final product is a truncated and nonfunctional protein. nih.gov
| Feature | Description |
|---|---|
| Gene | APOC2 |
| Mutation Type | Frameshift |
| Specific Defect | Deletion of 1 base pair |
| Location | Codon for Threonine-68 (or Aspartate-69) |
| Consequence | Alteration of 6 amino acids starting at residue 69 |
| Premature termination at codon 74 |
Protein Purification and Characterization Techniques
Biochemical methods were crucial for isolating the ApoC-II (Toronto) protein and characterizing its altered physical and chemical properties, which directly result from the genetic mutation.
High-Performance Liquid Chromatography (HPLC) was a key technique used in the purification and structural analysis of ApoC-II (Toronto). nih.gov Specifically, reverse-phase HPLC, which separates molecules based on their hydrophobicity, was employed to isolate the mutant protein from plasma samples to a high degree of purity. nih.gov Following purification, the protein was enzymatically digested into smaller peptide fragments. These fragments were then analyzed by HPLC to determine their amino acid sequence. This peptide analysis was critical in confirming the exact changes in the amino acid sequence that resulted from the frameshift mutation, corroborating the findings from the gene sequencing data. nih.gov
Immunoblotting, commonly known as Western blotting, utilizes specific antibodies to detect a target protein within a complex mixture like plasma. This technique provides information about the presence, quantity, and size of the protein. For ApoC-II (Toronto), immunoblotting would be used to visualize the truncated nature of the mutant protein. researchgate.net When plasma samples are separated by gel electrophoresis based on size, an antibody against ApoC-II would detect a protein band at a lower molecular weight than the normal 8.9 kDa ApoC-II, consistent with the premature termination of protein synthesis. nih.gov Furthermore, immunological methods like Ouchterlony double immunodiffusion can be used to characterize the antigenic properties of the purified protein, confirming its identity as ApoC-II while distinguishing it from the normal variant. nih.gov
| Technique | Purpose | Key Finding |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Protein purification and peptide sequence analysis | Confirmed an altered amino acid sequence from residue 69 onward and a truncated C-terminus. nih.gov |
| Isoelectric Focusing (IEF) | Separation of protein isoforms based on charge | Revealed a shift in the isoelectric point (pI), indicating a structural and charge difference from normal ApoC-II. researchgate.net |
| Immunoblotting | Detection of protein presence and size | Identified a protein of a lower molecular weight than normal ApoC-II, confirming it was truncated. researchgate.net |
In Vitro Assays for Lipoprotein Lipase (B570770) Activation Studies
In vitro assays are fundamental in determining the functional capacity of ApoC-II variants to act as a cofactor for LPL, the enzyme responsible for hydrolyzing triglycerides in lipoproteins. The ApoC-II (Toronto) variant, identified as the first human mutation in an apolipoprotein to cause dyslipidemia, is characterized by its inability to perform this function effectively. nih.gov
The core function of ApoC-II is to activate LPL-mediated triglyceride hydrolysis. The rate of this reaction is a direct measure of ApoC-II's cofactor activity. These assays typically involve incubating purified LPL with a triglyceride-rich substrate in the presence and absence of the ApoC-II variant being studied.
The hydrolysis rate is quantified by measuring the release of free fatty acids over time. Common methods include:
Radiolabeled Substrates: Using triglycerides labeled with isotopes like Carbon-14 (¹⁴C) or Tritium (³H). The release of radiolabeled fatty acids is measured by liquid scintillation counting after separating them from the unhydrolyzed substrate.
Fluorescent Substrates: Employing triglyceride analogs that release a fluorescent fatty acid upon hydrolysis, allowing for continuous, real-time monitoring of the reaction rate with a fluorometer.
Colorimetric Assays: Measuring the concentration of free fatty acids using enzymatic reactions that produce a colored product, which can be quantified by spectrophotometry.
For a nonfunctional variant like ApoC-II (Toronto), the addition of the protein to an assay system containing LPL and a triglyceride substrate would result in a negligible increase in the rate of triglyceride hydrolysis compared to the basal rate of LPL alone. This contrasts sharply with wild-type ApoC-II, which would significantly enhance the hydrolysis rate.
Table 1: Representative Data for LPL-Mediated Triglyceride Hydrolysis This table illustrates typical results from a triglyceride hydrolysis assay. Specific kinetic data for the ApoC-II (Toronto) variant is not available in the cited literature, but its activity would be expected to be near the "LPL Alone" baseline.
| Condition | Relative LPL Activity (%) | Description |
|---|---|---|
| LPL Alone (Baseline) | 5% | Basal enzymatic activity without a cofactor. |
| LPL + Wild-Type ApoC-II | 100% | Maximal activation of LPL by the standard cofactor. |
| LPL + ApoC-II (Toronto) (Expected) | ~5% | Expected lack of LPL activation due to the protein's nonfunctional nature. |
The choice of substrate can influence the kinetics of LPL activation. Researchers use both artificial and natural substrates to probe the activity of ApoC-II variants.
Artificial Substrates: These are typically emulsions of purified triglycerides, such as triolein, stabilized with phospholipids. nih.gov They provide a clean, controlled system to study the direct interaction between LPL and its cofactor. Assays with artificial substrates are crucial for determining kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) of the LPL-ApoC-II complex. nih.gov
Natural Substrates: These include triglyceride-rich lipoproteins like very-low-density lipoproteins (VLDL) and chylomicrons, isolated from plasma. Using natural substrates provides a more physiologically relevant context, as other apolipoproteins on the lipoprotein surface can influence LPL activity. For instance, ApoC-III is a known inhibitor of LPL, and its presence on VLDL can modulate the activating effect of ApoC-II. nih.gov
Studies on the ApoC-II (Toronto) variant, which has a frameshift mutation altering its C-terminal sequence, would demonstrate a failure to activate LPL with either substrate type, confirming that the mutated C-terminal region is critical for LPL interaction. nih.gov
Cellular and Subcellular Localization Studies
While extensive research has been conducted on the functional consequences of the ApoC-II (Toronto) mutation, specific studies detailing its cellular and subcellular localization are not available in the reviewed literature.
In general, wild-type ApoC-II is synthesized primarily in the liver and intestine. nih.gov After synthesis, it is secreted and associates with plasma lipoproteins, including chylomicrons, VLDL, and high-density lipoproteins (HDL). uniprot.orgjensenlab.org The distribution of ApoC-II among these lipoprotein fractions is dynamic and depends on the metabolic state.
Localization studies for apolipoproteins typically employ techniques such as:
Immunofluorescence and Confocal Microscopy: Using antibodies specific to ApoC-II to visualize its location within cultured cells (e.g., hepatocytes) or tissue sections. This can reveal its presence in secretory pathways like the endoplasmic reticulum and Golgi apparatus.
Subcellular Fractionation: Separating cellular components by centrifugation and then using Western blotting to detect the presence of ApoC-II in different organelles.
Lipoprotein Fractionation: Isolating different lipoprotein classes from plasma via ultracentrifugation to determine the distribution of the ApoC-II variant among them.
Without specific studies on the ApoC-II (Toronto) variant, it is presumed to follow the same synthesis and secretion pathways as the wild-type protein, but its subsequent functional interactions within the plasma are impaired.
Future Directions and Emerging Research Avenues in Apolipoprotein C Ii Toronto Studies
Elucidation of Detailed Structural-Functional Relationships
The foundational defect of apolipoprotein C-II (apoC-II) Toronto lies in its altered primary structure, which stems from a frameshift mutation. This mutation preserves the initial 68 amino acids but replaces the normal C-terminal sequence with a different, shorter sequence, rendering the protein nonfunctional. nih.gov While the primary sequence alteration is known, the three-dimensional consequences and the precise mechanics of its functional failure remain a critical area for future research.
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular dynamics simulations will be instrumental in comparing the conformational dynamics of the mutant protein with its wild-type counterpart. These approaches can reveal how the Toronto mutation affects the protein's flexibility and its ability to adopt the specific conformation required to displace the "lid" of LPL's active site—the key step in enzyme activation. nih.gov Understanding this failed interaction at a molecular level is paramount for designing targeted therapeutic interventions.
| Feature | Normal Apolipoprotein C-II | Apolipoprotein C-II (Toronto) |
|---|---|---|
| Amino Acid Sequence | 79 residues with a specific C-terminal domain for LPL activation. nih.gov | Identical for residues 1-68, but a frameshift leads to an altered C-terminus and premature termination. nih.gov |
| Function | Essential cofactor for the activation of lipoprotein lipase (B570770) (LPL). nih.gov | Nonfunctional; unable to activate LPL. nih.gov |
| LPL Interaction | C-terminal helix directly binds and activates LPL. nih.gov | Presumed inability to bind or correctly orient with LPL for activation. |
| Clinical Phenotype (Homozygous) | Normal triglyceride metabolism. | Severe hypertriglyceridemia and chylomicronemia. nih.gov |
Investigation of Novel Regulatory Pathways for APOC2 Gene Expression
The expression of the APOC2 gene is a tightly controlled process, primarily in the liver and to a lesser extent in other tissues like macrophages. nih.govnih.gov This regulation involves a complex interplay of transcription factors and nuclear receptors responding to metabolic cues. nih.gov Key players in the hepatic expression of the APOC2 gene cluster include hepatic control regions (HCRs) and transcription factors such as the farnesoid X receptor (FXR), which is responsive to bile acids. nih.gov
A significant avenue for future research is to determine whether the expression of the APOC2 (Toronto) allele is regulated differently from the wild-type gene. It is plausible that feedback mechanisms could be triggered by the absence of functional apoC-II or the accumulation of triglyceride-rich lipoproteins. Investigating these potential feedback loops is crucial. For instance, do the high levels of circulating triglycerides in individuals with the Toronto variant alter the activity of nuclear receptors like LXR or FXR, thereby influencing the transcription of the mutant APOC2 gene itself or other genes involved in lipid metabolism? nih.gov
Moreover, recent studies have pointed to the existence of other regulatory elements and factors. For example, some cases of apoC-II deficiency with reduced protein levels have been linked to mutations in the gene's promoter region or to defects in mRNA splicing, while others have no identifiable mutation in the APOC2 gene at all, suggesting regulation by other genes. nih.gov Future studies should therefore employ genome-wide association studies (GWAS) and next-generation sequencing in families with the apoC-II (Toronto) variant to search for modifier genes or novel regulatory single nucleotide polymorphisms that might influence the clinical severity of the disease.
Exploration of Additional Interacting Proteins and Modulators of Apolipoprotein C-II Function
The primary and most well-understood interaction of apoC-II is with LPL. nih.gov However, the lipolytic process is a dynamic event on the surface of lipoproteins and involves a suite of other proteins that can act as activators or inhibitors. These include apoC-III (an inhibitor), apoA-V (a facilitator), and the endothelial anchor GPIHBP1. nih.govresearchgate.net
Future research must rigorously map the protein interactome of apoC-II (Toronto). While it fails to activate LPL, it is critical to determine if it still binds to lipoprotein particles. High-throughput screening techniques, such as co-immunoprecipitation coupled with mass spectrometry, using the patient's plasma or recombinant Toronto protein, could identify whether this mutant protein gains novel, potentially pathological, binding partners or loses key interactions beyond LPL.
Does the altered C-terminus of apoC-II (Toronto) change its affinity for different lipoprotein classes, such as VLDL versus HDL? Does it interfere with the function of other apolipoproteins like apoC-III or apoA-V on the lipoprotein surface? nih.gov Answering these questions could reveal new layers of complexity in lipoprotein metabolism and explain aspects of the disease phenotype that are not solely attributable to LPL inactivation. For example, altered binding could affect the clearance of lipoprotein remnants, a process independent of LPL activity.
| Protein | Function in LPL-Mediated Lipolysis |
|---|---|
| Lipoprotein Lipase (LPL) | Primary enzyme that hydrolyzes triglycerides in chylomicrons and VLDL. mhmedical.com |
| Apolipoprotein C-II (ApoC-II) | Essential cofactor for LPL activation. nih.gov |
| Apolipoprotein C-III (ApoC-III) | Inhibits LPL activity. nih.gov |
| Apolipoprotein A-V (ApoA-V) | Stabilizes the LPL/apoC-II complex and facilitates triglyceride hydrolysis. researchgate.net |
| GPIHBP1 | Anchors LPL to the endothelial surface and transports it to the capillary lumen. nih.gov |
| Lipase Maturation Factor 1 (LMF1) | Required for the proper folding and assembly of LPL in the endoplasmic reticulum. researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying apolipoprotein C-II (ApoC-II) in human plasma, and how are they validated?
- Methodology : Sandwich ELISA (e.g., AssayMax™ or EIAab® kits) is widely used, with detection ranges of 0.063–4 μg/mL or 3.12–200 ng/mL, depending on the kit . Validation includes intra- and inter-assay precision testing (CV ≤8.2% for inter-assay) and specificity checks against recombinant and natural ApoC-II isoforms. Sample preparation involves centrifuging plasma/serum to remove particulates and using protease inhibitors to prevent degradation .
- Key Considerations : Ensure calibration curves align with kit standards and validate results with spiked recovery experiments (e.g., 80–120% recovery rates) to confirm accuracy .
Q. How does apolipoprotein C-II contribute to lipid metabolism, and what experimental models are used to study its function?
- Functional Role : ApoC-II activates lipoprotein lipase (LPL), enabling hydrolysis of triglyceride-rich lipoproteins (e.g., VLDL). Dysfunction leads to hypertriglyceridemia and familial ApoC-II deficiency .
- Models : Transgenic mice with APOC2 knockouts or mutations are used to study lipid metabolism disruptions. In vitro, LPL activity assays (e.g., fluorometric or colorimetric) quantify ApoC-II cofactor efficiency using purified LPL and synthetic triglycerides .
Q. What are the primary clinical associations of ApoC-II deficiency, and how are these phenotypes characterized in research?
- Disease Links : ApoC-II deficiency (OMIM: 207750) is linked to hyperlipoproteinemia Type I and severe hypertriglyceridemia. Phenotypic characterization includes measuring fasting triglyceride levels (>1,000 mg/dL) and ApoC-II plasma concentrations via ELISA .
- Experimental Confirmation : Genetic sequencing of APOC2 (e.g., exon 3 mutations like p.Thr64Lys) and functional assays (e.g., LPL activation capacity) validate pathogenicity .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported ApoC-II plasma concentrations across studies?
- Sources of Variability : Differences arise from ELISA kit manufacturers (e.g., AssayMax™ vs. EIAab®), sample handling (e.g., freeze-thaw cycles), and cross-reactivity with homologous apolipoproteins (e.g., ApoC-III) .
- Resolution Strategies :
- Standardize pre-analytical protocols (e.g., EDTA plasma collection, storage at -80°C).
- Perform parallel measurements using mass spectrometry (e.g., LC-MS/MS) for absolute quantification .
- Report detailed methodological metadata per MIAME guidelines to enhance reproducibility .
Q. What experimental designs are optimal for studying ApoC-II amyloidogenesis and its pathological implications?
- Structural Insights : ApoC-II forms amyloid fibrils under lipid-free conditions, implicated in atherosclerosis. Techniques include:
- Circular Dichroism (CD) : Monitor β-sheet transition during fibril formation.
- Transmission Electron Microscopy (TEM) : Visualize fibril morphology (e.g., twisted ribbons) .
- Inflammation Models : Use THP-1 macrophages exposed to ApoC-II fibrils to assay pro-inflammatory cytokines (IL-6, TNF-α) via multiplex ELISA .
Q. How can multi-omics approaches elucidate ApoC-II’s role in lipid disorders?
- Integration Strategies :
- Proteomics : Quantify ApoC-II and co-regulated apolipoproteins (e.g., ApoA-I, ApoE) in VLDL/HDL fractions via 2D-DIGE .
- Transcriptomics : Profile APOC2 expression in liver biopsies using RNA-seq and correlate with plasma ApoC-II levels .
- Metabolomics : LC-MS lipid profiling to map triglyceride species in ApoC-II-deficient patients .
Q. What are the challenges in translating ApoC-II research into therapeutic interventions, and how can they be addressed?
- Therapeutic Targets : ApoC-II mimetics (e.g., synthetic peptides) to enhance LPL activity. Challenges include avoiding pro-inflammatory fibril formation .
- Preclinical Testing :
- Use APOC2 knockout mice to evaluate triglyceride-lowering efficacy and off-target effects.
- Apply surface plasmon resonance (SPR) to assess binding affinity between mimetics and LPL .
Methodological Resources
- ELISA Protocols : Detailed reagent preparation, plate washing, and data normalization steps .
- Structural Studies : References for NMR-based ApoC-II structural analysis in SDS micelles (PDB: 1JRR) .
- Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including full characterization of novel compounds and deposition of raw data in repositories like PRIDE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
